4-Methylhex-2-en-1-amine
説明
特性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC名 |
(E)-4-methylhex-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-7(2)5-4-6-8/h4-5,7H,3,6,8H2,1-2H3/b5-4+ |
InChIキー |
SOCWGDHYZJSREF-SNAWJCMRSA-N |
異性体SMILES |
CCC(C)/C=C/CN |
正規SMILES |
CCC(C)C=CCN |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
The position of the double bond and methyl group significantly alters chemical behavior. Key comparisons include:
2.1.1 5-Methylhex-4-en-1-amine (CAS: 115610-15-6)
- Structure : The double bond is at position 4, and the methyl group is at position 3.
- Safety data () indicate handling precautions for amines (e.g., flammability, corrosivity), though exact toxicity comparisons are unavailable.
- Applications : Likely used in specialty organic synthesis due to its unsaturated backbone .
2.1.2 Cyclohexan-1-amine Derivatives (e.g., )
- Structure : Cyclohexane rings with piperazine or spiro-fused heterocycles (e.g., COMPOUND 37 and 41).
- Implications :
- Applications : Drug development (e.g., kinase inhibitors or CNS-targeting molecules) .
Functional Group Variations
2.2.1 Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structure: Aryl-substituted cyclohexanone with a methylamino group.
- Implications :
2.2.2 N-Propyl-2-Trichloromethylquinazolin-4-amine ()
- Structure : Quinazoline core with trichloromethyl and propylamine groups.
- Implications :
- Aromatic systems like quinazoline are electron-deficient, enabling diverse reactivity (e.g., nucleophilic substitution) compared to aliphatic amines.
Table 1: Structural and Inferred Property Comparison
準備方法
Nucleophilic Substitution of Haloalkanes
Nucleophilic substitution remains a foundational approach for synthesizing primary amines. For 4-methylhex-2-en-1-amine, this method typically involves the reaction of 4-methylhex-2-en-1-bromide with ammonia or ammonium salts. The process is conducted under reflux conditions in polar aprotic solvents such as ethanol or dimethylformamide (DMF), which enhance the nucleophilicity of ammonia .
Key considerations include:
-
Solvent effects : Ethanol facilitates SN2 mechanisms due to its polar protic nature, while DMF favors SN1 pathways by stabilizing carbocation intermediates.
-
Temperature control : Prolonged reflux (>12 hours) risks alkene isomerization or elimination side reactions, necessitating precise thermal regulation .
-
Ammonia stoichiometry : Excess ammonia (5–10 equivalents) minimizes alkylation beyond the primary amine stage.
A representative reaction pathway is:
Yields typically range from 50–70%, with impurities arising from di- or trialkylated byproducts .
Reductive Amination of Carbonyl Compounds
Reductive amination offers a versatile route by converting ketones or aldehydes into amines via imine intermediates. For 4-methylhex-2-en-1-amine, the precursor 4-methylhex-2-enal reacts with ammonia under hydrogenation conditions. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are employed at moderate pressures (1–3 atm H₂) .
Optimization parameters :
-
Catalyst loading : 5–10 wt% Pd/C achieves >80% conversion within 6 hours.
-
pH modulation : Buffering at pH 4–6 stabilizes the imine intermediate, preventing premature reduction.
-
Solvent selection : Methanol or tetrahydrofuran (THF) balances solubility and catalyst activity.
The reaction proceeds as:
This method achieves yields up to 85%, though competing saturation of the alkene moiety remains a challenge .
Hydroamination of Alkenes
Transition-metal-catalyzed hydroamination directly couples amines with alkenes, offering atom-economical access to 4-methylhex-2-en-1-amine. Gold(I) complexes or lanthanide catalysts (e.g., La[N(SiMe₃)₂]₃) activate the alkene for anti-Markovnikov addition of ammonia .
Critical factors :
-
Catalyst design : Chiral ligands (e.g., Binap) enable enantioselective synthesis, though racemic mixtures dominate in non-stereospecific routes.
-
Reaction temperature : Elevated temperatures (80–100°C) accelerate kinetics but risk catalyst decomposition.
-
Substrate purity : Trace oxygen or moisture deactivates catalysts, requiring rigorous inert-atmosphere protocols.
The hydroamination pathway is:
Reported yields span 60–75%, with regioselectivity driven by steric effects of the methyl substituent .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Catalyst | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 50–70 | Reflux, ethanol | None | Simplicity, low cost |
| Reductive Amination | 75–85 | H₂ (1–3 atm), 50°C | Pd/C | High purity, scalability |
| Hydroamination | 60–75 | 80–100°C, inert atmosphere | Au(I) or La complexes | Atom economy, stereocontrol potential |
Trade-offs :
-
Nucleophilic substitution is cost-effective but struggles with byproduct formation.
-
Reductive amination offers superior yields but requires pressurized hydrogenation equipment.
-
Hydroamination excels in sustainability but demands specialized catalysts and anhydrous conditions .
Emerging Methodologies and Innovations
Recent advances focus on biocatalytic and photochemical approaches:
-
Enzyme-mediated synthesis : Transaminases engineered for aliphatic amines catalyze the amination of 4-methylhex-2-enal with ammonia, achieving enantiomeric excess >90% under mild conditions .
-
Photoredox catalysis : Visible-light-driven systems using iridium complexes (e.g., Ir(ppy)₃) enable radical-based amination of alkenes, though yields remain modest (~40%) .
Q & A
Q. How to mitigate racemization during large-scale synthesis of 4-Methylhex-2-en-1-amine?
- Methodological Answer : Optimize reaction conditions:
- Temperature : Maintain <40°C to minimize thermal racemization.
- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalyst : Employ chiral Rh complexes (e.g., DuPhos ligands) for asymmetric hydrogenation with turnover numbers >1,000 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
